N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and isoxazole rings, followed by the introduction of the dichlorobenzyl and nitropyrazole groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and strong bases or acids for substitution reactions. The conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,4-Dichlorobenzyl)-1H-pyrazol-5-yl]-5-nitro-3-thiophenecarboxamide
- N-(2,4-Dichlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE stands out due to its combination of multiple heterocyclic rings and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C19H15Cl2N7O4 |
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Molecular Weight |
476.3 g/mol |
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H15Cl2N7O4/c1-11-16(10-27-9-15(6-23-27)28(30)31)18(25-32-11)19(29)24-14-5-22-26(8-14)7-12-2-3-13(20)4-17(12)21/h2-6,8-9H,7,10H2,1H3,(H,24,29) |
InChI Key |
YBNMLDAOHDXWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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